molecular formula C5H8O4S B11722107 3-Ethylsulfonylprop-2-enoic acid

3-Ethylsulfonylprop-2-enoic acid

Cat. No.: B11722107
M. Wt: 164.18 g/mol
InChI Key: ILZDLDYFUFHBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylsulfonylprop-2-enoic acid, also known as 3-(Ethylsulfonyl)acrylic acid, is a research chemical with the molecular formula C5H8O4S and a molecular weight of 164.18 g/mol. This compound is characterized by the presence of an ethylsulfonyl group attached to a propenoic acid backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfonylprop-2-enoic acid can be achieved through various methods. One common approach involves the reaction of ethylsulfonyl chloride with propenoic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Ethylsulfonyl chloride and propenoic acid.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The ethylsulfonyl chloride is added dropwise to a solution of propenoic acid in an appropriate solvent (e.g., dichloromethane) while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfonylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the ethylsulfonyl group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylsulfonylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethylsulfonylprop-2-enoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)prop-2-enoic acid: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Phenylsulfonyl)prop-2-enoic acid: Contains a phenylsulfonyl group, offering different reactivity and properties.

    3-(Butylsulfonyl)prop-2-enoic acid: Features a butylsulfonyl group, providing variations in steric and electronic effects.

Uniqueness

3-Ethylsulfonylprop-2-enoic acid is unique due to its specific ethylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical transformations .

Properties

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

3-ethylsulfonylprop-2-enoic acid

InChI

InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)

InChI Key

ILZDLDYFUFHBAS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.